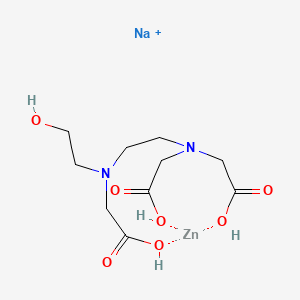
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is a coordination compound that features a zinc ion complexed with a chelating ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) typically involves the reaction of zinc salts with the appropriate chelating ligands under controlled conditions. The reaction may proceed as follows:
- Dissolve zinc chloride or zinc sulfate in water.
- Add the chelating ligand, N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine, to the solution.
- Adjust the pH to facilitate complex formation.
- Isolate the product by crystallization or precipitation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors. The process parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc within the complex.
Substitution: Ligand substitution reactions can occur, where the chelating ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Other chelating agents or ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions may produce new coordination complexes.
Scientific Research Applications
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and metal ion transport.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The chelating ligand facilitates the binding of the zinc ion to specific sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Zinc gluconate
- Zinc acetate
- Zinc citrate
Comparison
Compared to other zinc coordination compounds, Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) may offer unique properties such as enhanced stability, specific biological activity, and improved solubility. These characteristics make it a valuable compound for various applications.
Properties
CAS No. |
71501-24-1 |
|---|---|
Molecular Formula |
C10H18N2NaO7Zn+ |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;zinc |
InChI |
InChI=1S/C10H18N2O7.Na.Zn/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+1; |
InChI Key |
NNORVNXTDFOLTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


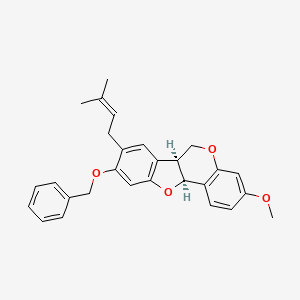
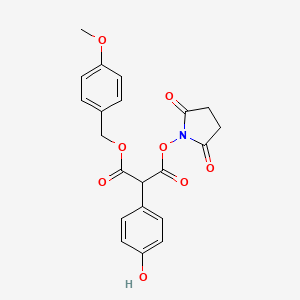

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
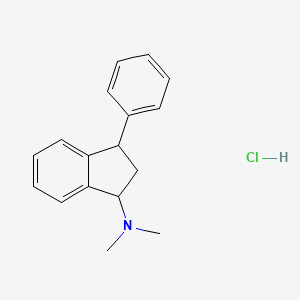
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
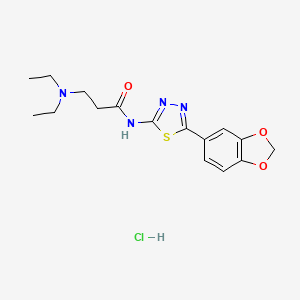
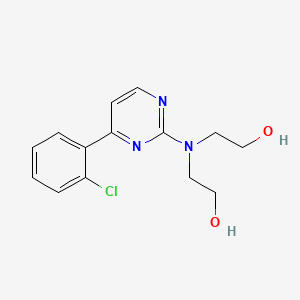
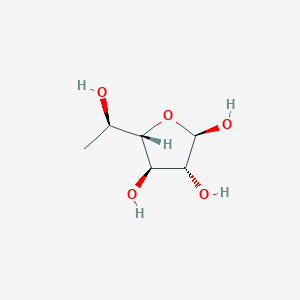
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
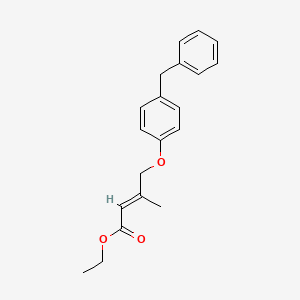
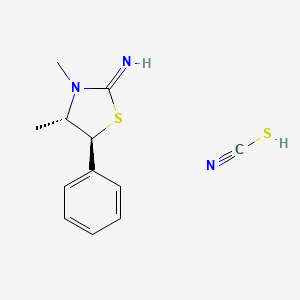
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
